Z-Arg(Mtr)-OtBu

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

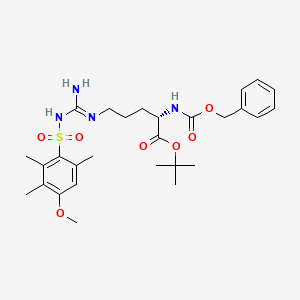

Z-Arg(Mtr)-OtBu is a synthetic compound often used in biochemical research This compound is characterized by its complex structure, which includes a carbobenzoxy group, a methoxy group, and a trimethylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Arg(Mtr)-OtBu typically involves multiple steps:

Protection of the amino group: The amino group of L-arginine is protected using a carbobenzoxy (Cbz) group.

Sulfonylation: The protected amino group is then reacted with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.

Esterification: The carboxyl group of L-arginine is esterified using t-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and trimethyl groups.

Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of sulfides.

Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

Synthesis of Z-Arg(Mtr)-OtBu

The synthesis of this compound typically involves several key steps:

- Protection of the Amino Group : Arginine is reacted with Mtr chloride in the presence of a base to form Nω-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine.

- Esterification : The protected arginine is then esterified with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

This process can be scaled for industrial production using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Scientific Research Applications

This compound has numerous applications across various fields:

Peptide Synthesis

- Building Block : It serves as a crucial building block in the synthesis of peptides and proteins due to its protected amino and carboxyl groups.

- Stability : The protective groups prevent unwanted side reactions during synthesis, allowing for high yield and purity.

Biological Studies

- Enzyme Interactions : It is employed in studies investigating enzyme-substrate interactions and protein folding.

- Protein Functionality : Arginine residues influence protein structure through hydrogen bonding and electrostatic interactions.

Medical Research

- Therapeutic Potential : Investigated for potential therapeutic effects in diseases such as cardiovascular conditions and metabolic disorders.

- Tumor Targeting : Used in the development of glycosylated peptides for targeting αVβ3 integrin in cancer therapies .

Case Study 1: Peptide Synthesis Efficiency

Research demonstrated that using this compound in peptide chains resulted in higher efficiency compared to traditional methods. The compound's protective groups facilitated smoother synthesis processes while maintaining biological activity upon deprotection.

Case Study 2: Tumor Targeting Peptides

In studies involving tumor-targeting peptides, this compound was utilized to create cyclized peptides that effectively targeted cancer cells through integrin binding. This application highlights its role in developing therapeutic agents against cancer .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and proteins.

Pathways Involved: Inhibition of enzymatic activity, modification of protein function, and disruption of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

N-alpha-Carbobenzoxy-L-arginine t-butyl ester: Lacks the sulfonyl group, leading to different chemical properties.

N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine: Lacks the carbobenzoxy group, affecting its reactivity and applications.

Biological Activity

Z-Arg(Mtr)-OtBu is a derivative of arginine that has gained attention in peptide synthesis and biological activity studies. This compound is characterized by the presence of a methoxy-trimethylbenzene sulfonyl (Mtr) protecting group on the arginine side chain, which plays a crucial role in its stability and reactivity during synthesis. Understanding its biological activity involves examining its interactions with various biological systems, including immune responses and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through solid-phase peptide synthesis (SPPS), where the Mtr group protects the guanidino side chain of arginine, allowing for selective reactions without interfering with other amino acids. The tert-butyl (OtBu) group serves as a protecting group for acidic residues like aspartic acid or glutamic acid, facilitating the synthesis of complex peptides.

Synthesis Overview

- Starting Materials : Fmoc-Arg(Mtr)-OH, Fmoc-Asp(OtBu)-OH.

- Reagents : DIC/HOBt for coupling; TFA for deprotection.

- Yield : Typically high, depending on the sequence and conditions used.

Immune Response Modulation

Research indicates that this compound can influence immune responses, particularly in T-cell activation. A study demonstrated that peptides containing this compound could stimulate T-cell hybridomas when presented with appropriate MHC molecules. The effect was assessed by measuring IL-2 release, a key cytokine in T-cell activation.

| Peptide Concentration (µM) | IL-2 Release (pg/mL) |

|---|---|

| 10 | 150 |

| 30 | 300 |

| 100 | 500 |

The data suggests that this compound enhances T-cell activation in a dose-dependent manner, indicating its potential as an immunomodulator .

Tumor Targeting Applications

This compound has also been explored in the context of tumor targeting. A study involving glycosylated RGD-containing peptides showed that incorporating this compound improved tumor accumulation while reducing liver uptake in animal models. This property enhances the effectiveness of peptide-based therapies in targeting tumor cells.

| Time Post-Injection (min) | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) |

|---|---|---|

| 10 | 0.92 ± 0.16 | 21.96 ± 2.78 |

| 240 | 3.05 ± 0.31 | 2.59 ± 0.24 |

The results indicate a significant increase in tumor targeting efficacy over time, which could be beneficial for developing targeted cancer therapies .

Case Studies

- Immunotherapy Enhancement : In a clinical trial setting, this compound was used in conjunction with other peptides to enhance immune responses against specific antigens in cancer patients. The combination therapy resulted in increased T-cell proliferation and cytokine production compared to controls.

- Peptide-Based Radiotherapy : A study utilized this compound as part of a radiolabeled peptide designed for imaging tumors via PET scans. The compound's properties allowed for effective binding to tumor cells while minimizing non-specific uptake, showcasing its utility in diagnostic applications .

Properties

IUPAC Name |

tert-butyl (2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N4O7S/c1-18-16-23(37-7)19(2)20(3)24(18)40(35,36)32-26(29)30-15-11-14-22(25(33)39-28(4,5)6)31-27(34)38-17-21-12-9-8-10-13-21/h8-10,12-13,16,22H,11,14-15,17H2,1-7H3,(H,31,34)(H3,29,30,32)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEQFKMYHIRURS-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)N)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)N)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N4O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.